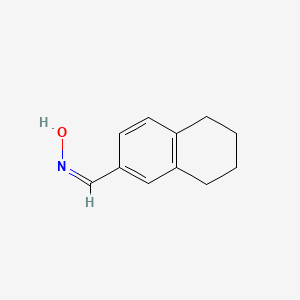
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime is an organic compound with the molecular formula C11H13NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which has been modified to include an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime typically involves the following steps:
Formation of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: This intermediate can be synthesized through the hydrogenation of naphthalene-2-carbaldehyde under specific conditions.
Oximation: The aldehyde group in 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is then converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: The parent compound without the oxime group.
Naphthalene-2-carbaldehyde oxime: A similar compound with a different degree of hydrogenation.
Uniqueness
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime is unique due to its specific structure, which combines the properties of tetrahydronaphthalene and oxime groups. This combination allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(NZ)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8,13H,1-4H2/b12-8- |
Clé InChI |
WBHROEHBOZAPIT-WQLSENKSSA-N |
SMILES isomérique |
C1CCC2=C(C1)C=CC(=C2)/C=N\O |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



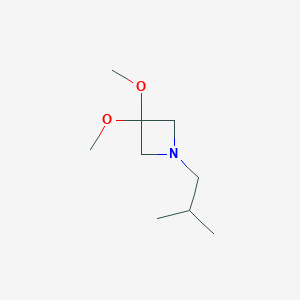
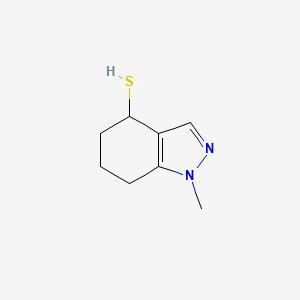


![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
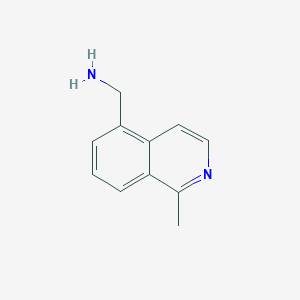

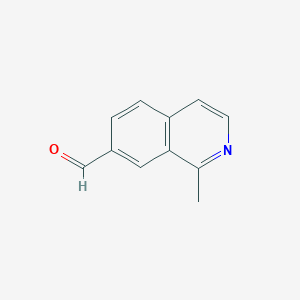
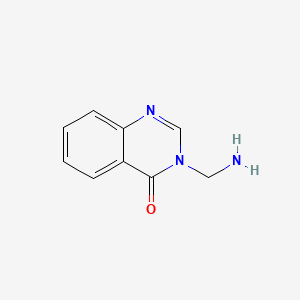
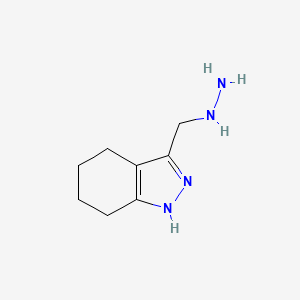
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)

